molecular formula C13H7Cl2NO B8741542 2-(2,5-Dichlorophenyl)-1,3-benzoxazole CAS No. 125786-48-3

2-(2,5-Dichlorophenyl)-1,3-benzoxazole

Cat. No. B8741542
M. Wt: 264.10 g/mol
InChI Key: JYDADDZMIMTQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05668245

Procedure details

2,5-Dichlorobenzoic acid (800 g, 4.2 mol), 2-aminophenol (415 g, 3.8 mol) and polyphosphoric acid (1600 g) were placed in a flask and heated at 180°-190° C. for 2 days. The viscous dark solution was poured onto ice while hot. The solid was collected by filtration and washed with water thoroughly. The solid cake was transferred into a large beaker and stirred with 2 liters of saturated aqueous sodium bicarbonate for 16 hours. The brownish suspension was filtered and washed with water and dried at 80° C. overnight to give 1 kg of crude product. The crude product was purified by recrystallization from cyclohexane twice to give 474 g of monomer as white crystals.
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1600 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]1[O:6][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[N:12]=1

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
415 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
polyphosphoric acid
Quantity
1600 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred with 2 liters of saturated aqueous sodium bicarbonate for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 180°-190° C. for 2 days
Duration
2 d
ADDITION
Type
ADDITION
Details
The viscous dark solution was poured onto ice while hot
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water thoroughly
FILTRATION
Type
FILTRATION
Details
The brownish suspension was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 80° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 1 kg of crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallization from cyclohexane twice

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 474 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.